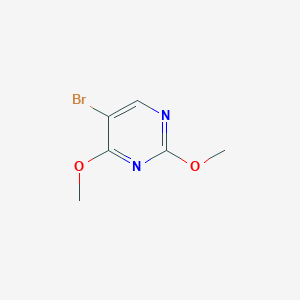

5-Bromo-2,4-dimethoxypyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZIMQMMEGPYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292302 | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56686-16-9 | |

| Record name | 56686-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2,4 Dimethoxypyrimidine and Its Precursors

Direct Bromination of Pyrimidine (B1678525) Derivatives

The direct introduction of a bromine atom at the C-5 position of the 2,4-dimethoxypyrimidine (B108405) ring is an example of electrophilic aromatic substitution. The pyrimidine ring itself is generally electron-deficient, but the presence of two electron-donating methoxy (B1213986) groups at the C-2 and C-4 positions sufficiently activates the ring for substitution to occur. The C-5 position is the most electron-rich site and is thus the primary target for electrophiles.

The reaction typically proceeds via a standard electrophilic aromatic substitution mechanism. libretexts.org An electrophilic bromine species, which can be molecular bromine (Br₂) or generated from a reagent like N-bromosuccinimide (NBS), attacks the electron-rich π-system of the pyrimidine ring. acsgcipr.org This leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. libretexts.orgnih.gov In the final step, a base removes a proton from the C-5 position, restoring the aromaticity of the ring and yielding the 5-bromo product. libretexts.org

Common reagents for this type of transformation include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) to increase its electrophilicity, though the activated nature of the substrate may render a catalyst unnecessary. acsgcipr.org

N-Bromosuccinimide (NBS): A milder and more easily handled source of electrophilic bromine, often used in solvents like carbon tetrachloride or acetonitrile (B52724). nih.gov

The reaction is driven by the strong activating effect of the methoxy groups, which direct the electrophile to the C-5 position.

Synthesis from 5-Bromo-2,4-dichloropyrimidine (B17362)

A widely utilized method for preparing 5-Bromo-2,4-dimethoxypyrimidine involves the nucleophilic substitution of chlorine atoms from 5-Bromo-2,4-dichloropyrimidine. This precursor contains two reactive chloro groups that can be readily displaced by nucleophiles.

The conversion of 5-Bromo-2,4-dichloropyrimidine to the target compound is efficiently achieved through reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727). In this process, the methoxide ion acts as a potent nucleophile, attacking the carbon atoms at the C-2 and C-4 positions and displacing the chloride ions in a double nucleophilic aromatic substitution reaction.

A typical procedure involves adding a sodium methoxide solution to a solution of 5-bromo-2,4-dichloropyrimidine in methanol. The reaction temperature is often controlled, for instance, by cooling to between 10-15°C, to manage the exothermic nature of the reaction. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, a standard workup involving extraction and solvent evaporation yields this compound as a colorless liquid.

Synthesis from 5-Bromouracil (B15302)

5-Bromouracil serves as a common and accessible starting material for a two-step synthesis of this compound. This pathway first involves the conversion of the uracil (B121893) structure into a dichloropyrimidine, which is then subjected to methoxylation as described previously.

The initial step is the transformation of 5-bromouracil into 5-bromo-2,4-dichloropyrimidine. This is typically accomplished by heating 5-bromouracil with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). Sometimes, a tertiary amine like N,N-dimethylaniline is added to the reaction mixture. The reaction converts the keto groups of the uracil ring into chloro groups, yielding the key intermediate, 5-bromo-2,4-dichloropyrimidine. This intermediate is then isolated and reacted with sodium methoxide as detailed in section 2.2.1 to afford the final product.

| Starting Material | Reagents | Intermediate | Final Product |

| 5-Bromouracil | 1. POCl₃, N,N-Dimethylaniline | 5-Bromo-2,4-dichloropyrimidine | This compound |

| 2. NaOCH₃, Methanol |

This route is particularly valuable due to the commercial availability and relative low cost of 5-bromouracil.

Indirect Synthesis via Organomercurials

An alternative, albeit less common and largely historical, approach to functionalizing the pyrimidine ring involves the use of organomercury intermediates. This method capitalizes on the ability to introduce a mercury-containing group onto the ring, which can then be substituted by a halogen.

The general strategy involves the mercuration of an activated pyrimidine ring. For a substrate like 2,4-dimethoxypyrimidine, reaction with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), would theoretically lead to the formation of a 5-(acetoxymercuri)-2,4-dimethoxypyrimidine intermediate. This reaction is an example of electrophilic metalation.

Once the organomercurial intermediate is formed, the carbon-mercury bond can be cleaved and replaced with a carbon-halogen bond in a process known as halodemercuration. The reaction of the pyrimidinylmercury compound with molecular bromine (Br₂) would result in the displacement of the mercury group and the introduction of a bromine atom at the C-5 position, yielding this compound. While effective, the high toxicity of mercury compounds has led to these methods being largely replaced by more modern synthetic techniques.

Considerations of Reaction Conditions and Optimization

The successful synthesis of this compound requires careful consideration and optimization of reaction conditions to ensure high yield and purity.

Key Parameters for Optimization:

| Parameter | Considerations |

|---|---|

| Solvent | The choice of solvent can influence reaction rates and selectivity. For direct bromination, chlorinated solvents or acetonitrile are common. For nucleophilic substitution, an alcohol corresponding to the alkoxide (e.g., methanol for sodium methoxide) is typically used. |

| Temperature | Temperature control is critical. Electrophilic brominations can be exothermic, requiring cooling to prevent side reactions. acsgcipr.org Conversely, some reactions, like the chlorination of 5-bromouracil with POCl₃, require heating or reflux to proceed at a reasonable rate. |

| Reagents | The choice of brominating agent (e.g., Br₂ vs. NBS) can impact safety, handling, and by-product formation. The stoichiometry of reagents, such as the amount of sodium methoxide, must be carefully controlled to ensure complete substitution. |

| Catalysts | Lewis acids may be employed to activate electrophiles in direct bromination reactions, potentially increasing the reaction rate. acsgcipr.org |

| Workup | The purification process, including quenching, extraction, and chromatography, is essential for isolating the final product in high purity. Basification of the reaction mixture is sometimes necessary to neutralize acidic by-products before extraction. |

By systematically adjusting these parameters, synthetic routes can be optimized for efficiency, scalability, and safety, leading to the desired this compound product.

Temperature Control

Temperature is a critical parameter in the synthesis of this compound and its precursors, influencing reaction rates, selectivity, and the formation of byproducts.

In the synthesis of This compound , the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide in methanol is carefully temperature-controlled. The temperature is reduced to and maintained at 10-15 °C during the addition of the reagents. jocpr.com This controlled cooling is essential to manage the exothermic nature of the nucleophilic substitution reaction and to minimize the potential for side reactions.

For the synthesis of the precursor 5-bromo-2,4-dichloropyrimidine from 5-bromouracil, different temperature protocols are employed. One method involves heating a mixture of 5-bromouracil and phosphorus pentachloride in 1,1,2-trichloroethane (B165190) to reflux. chemicalbook.com Another approach uses phosphorus oxychloride and requires a prolonged reflux period of four days to drive the reaction to completion. prepchem.com A synthesis of the related compound, 2,4-dichloropyrimidine (B19661) from uracil, specifies a controlled temperature range of 65-70 °C in an oil bath. chemicalbook.com In a separate method for preparing 5-bromo-2-substituted pyrimidines, the initial reaction is conducted at 60-90 °C, followed by a temperature increase to 70-105 °C.

| Compound | Reactants | Solvent | Temperature |

| This compound | 5-bromo-2,4-dichloropyrimidine, Sodium methoxide | Methanol | 10-15 °C jocpr.com |

| 5-Bromo-2,4-dichloropyrimidine | 5-Bromouracil, Phosphorus pentachloride | 1,1,2-Trichloroethane | Reflux chemicalbook.com |

| 5-Bromo-2,4-dichloropyrimidine | 5-Bromouracil, Phosphorus oxychloride | None | Reflux (4 days) prepchem.com |

| 2,4-Dichloropyrimidine | Uracil, Thionyl chloride, Bis(trichloromethyl) carbonate | - | 65-70 °C chemicalbook.com |

pH Control

The control of pH is a crucial step, particularly during the workup and purification stages of the synthesis, to ensure the isolation of the desired product in a stable and pure form.

During the synthesis of This compound , after the reaction is complete, the workup procedure involves a basification step. The reaction mixture is treated with a 50% sodium hydroxide (B78521) (NaOH) solution to maintain the pH at 10. jocpr.com This adjustment is necessary to neutralize any acidic byproducts and to facilitate the extraction of the final product into an organic solvent like chloroform. jocpr.com

Similarly, in the synthesis of 2,4-dichloropyrimidine from uracil, the workup involves neutralization with a sodium carbonate solution to a pH of 8-9. chemicalbook.com This step is critical for quenching the reaction and enabling the extraction of the product with dichloromethane (B109758).

A method for synthesizing 5-bromo-2-fluoropyrimidine (B1268855) also highlights the importance of pH control, where a saturated sodium bicarbonate solution is used to adjust the pH to 6 during the initial step.

| Target Compound | Synthetic Step | Reagent for pH Control | Target pH |

| This compound | Workup/Extraction | 50% NaOH solution jocpr.com | 10 jocpr.com |

| 2,4-Dichloropyrimidine | Workup/Extraction | Sodium carbonate solution chemicalbook.com | 8-9 chemicalbook.com |

| 2-Hydroxypyrimidine (precursor for 5-bromo-2-fluoropyrimidine) | Preparation | Saturated sodium bicarbonate solution | 6 |

Yield and Purity Optimization

Optimizing the yield and purity of this compound and its precursors is a primary focus of the synthetic methodologies, often involving specific reagents, reaction times, and purification techniques.

For the synthesis of This compound , the reaction is monitored by Thin Layer Chromatography (TLC) to ensure the completion of the reaction before workup. jocpr.com After the reaction, the mass is filtered through a celite bed, and the filtrate is concentrated to obtain a crude white product. jocpr.com

The synthesis of 5-bromo-2,4-dichloropyrimidine from 5-bromouracil and phosphorus pentachloride reports a high yield of 99.5% with a purity of 97%. chemicalbook.com The purification process for this method involves extraction with dichloromethane, drying over anhydrous magnesium sulfate, and further purification on a silica (B1680970) gel column. chemicalbook.com An alternative synthesis of 5-bromo-2,4-dichloropyrimidine using phosphorus oxychloride resulted in an 82% yield after distillation at reduced pressure. prepchem.com

The synthesis of 2,4-dichloropyrimidine from uracil can achieve a yield of 95% after purification. chemicalbook.com

| Product | Precursor | Key Reagents | Reported Yield | Reported Purity | Purification Method |

| This compound | 5-bromo-2,4-dichloropyrimidine | Sodium methoxide, Methanol | - | - | Filtration, Extraction jocpr.com |

| 5-Bromo-2,4-dichloropyrimidine | 5-Bromouracil | Phosphorus pentachloride | 99.5% chemicalbook.com | 97% chemicalbook.com | Silica gel column chromatography chemicalbook.com |

| 5-Bromo-2,4-dichloropyrimidine | 5-Bromouracil | Phosphorus oxychloride | 82% prepchem.com | - | Distillation prepchem.com |

| 2,4-Dichloropyrimidine | Uracil | Thionyl chloride, Bis(trichloromethyl) carbonate | 95% chemicalbook.com | - | Extraction, Recrystallization chemicalbook.com |

Chemical Reactivity and Transformation Studies of 5 Bromo 2,4 Dimethoxypyrimidine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 5-bromo-2,4-dimethoxypyrimidine ring can potentially occur at the carbon atom bearing the bromine or at the carbons bearing the methoxy (B1213986) groups. The feasibility of these substitutions is influenced by the electronic properties of the pyrimidine (B1678525) ring and the nature of the nucleophile.

The bromine atom at the C5 position of the pyrimidine ring is susceptible to substitution by various nucleophiles. This reactivity is a common feature of halogenated pyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, however, is somewhat offset by the electron-donating effect of the two methoxy groups. Despite this, the C5-bromo bond can be cleaved and replaced by other functional groups.

Common nucleophiles that can displace the bromide include amines, thiols, and alkoxides. The general reaction scheme for the nucleophilic substitution of the bromine atom is as follows:

This compound + Nu- → 5-(Nu)-2,4-dimethoxypyrimidine + Br-

Detailed research findings on the direct nucleophilic substitution of the bromine atom in this compound are not extensively documented in the provided search results. However, the reactivity of similar brominated pyrimidines suggests that such transformations are synthetically accessible. For instance, the bromine atom in 5-bromopyrimidines can be targeted for substitution, although in some cases, palladium catalysis is employed to facilitate the reaction.

The methoxy groups at the C2 and C4 positions are generally less reactive towards nucleophilic substitution compared to a halogen atom. However, under certain conditions, particularly with strong nucleophiles or with activation of the pyrimidine ring, these groups can be displaced. The C2 and C4 positions of the pyrimidine ring are inherently electron-deficient, which can facilitate nucleophilic attack.

Studies on related methoxypyridines have shown that amination can occur via nucleophilic substitution of a methoxy group, sometimes requiring the use of a strong base system like sodium hydride with lithium iodide to proceed smoothly. ntu.edu.sg While direct evidence for the substitution of methoxy groups on this compound is scarce in the provided results, the general reactivity patterns of alkoxy-substituted pyrimidines suggest that this transformation is plausible, especially with potent nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The bromine atom at the C5 position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Stille reaction involves the coupling of an organostannane (organotin compound) with an organic halide, catalyzed by a palladium complex. libretexts.orgpsu.edu This reaction is known for its tolerance of a wide variety of functional groups. psu.edu For this compound, a Stille coupling would involve its reaction with an organostannane in the presence of a palladium catalyst to form a new carbon-carbon bond at the C5 position.

While specific examples for this compound are not detailed in the search results, the Stille reaction is widely applied to heterocyclic halides. libretexts.org The reaction conditions are generally mild, and the organostannane reagents are often stable and easy to handle. psu.edu A typical Stille coupling reaction is depicted below:

This compound + R-Sn(Alkyl)3 --(Pd catalyst)--> 5-R-2,4-dimethoxypyrimidine

The following table outlines representative conditions for Stille cross-coupling reactions based on general literature knowledge. organic-chemistry.orgnih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | - | Toluene, Dioxane | 80-110 |

| Pd₂(dba)₃ | AsPh₃ | - | THF | 50-70 |

| Pd(OAc)₂ | P(t-Bu)₃ | CsF | Dioxane | 80-100 |

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.org This reaction is widely used for the formation of biaryl compounds. This compound is an ideal substrate for Suzuki-Miyaura coupling, reacting with various aryl or heteroaryl boronic acids. libretexts.orgmdpi.com

The reaction generally requires a palladium catalyst, a base, and a suitable solvent system. mdpi.com The choice of these components can significantly influence the reaction's efficiency. A general representation of the Suzuki-Miyaura reaction is:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 5-R-2,4-dimethoxypyrimidine

Based on studies of similar brominated heterocycles, typical conditions for Suzuki-Miyaura coupling are summarized in the table below. mdpi.comnih.govnih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄, Na₂CO₃ | Dioxane/H₂O, Toluene | 70-100 |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, THF | 60-100 |

| [PdCl₂(dppf)] | dppf | Cs₂CO₃ | DMF, Acetonitrile (B52724) | 80-120 |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. This compound can be effectively coupled with a variety of terminal alkynes under Sonogashira conditions.

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The general equation for the Sonogashira coupling is:

This compound + H−C≡C−R --(Pd catalyst, Cu(I), Base)--> 5-(R-C≡C)-2,4-dimethoxypyrimidine

The following table presents typical conditions for Sonogashira coupling reactions, drawn from the general literature on aryl halides. organic-chemistry.orgmdpi.comresearchgate.net

| Catalyst | Copper Source | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | THF, DMF | Room Temp - 70 |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 50-80 |

| [PdCl₂(dppf)] | CuI | Cs₂CO₃, t-BuOK | Dioxane | Room Temp - 100 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing aryl amines from aryl halides. While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established and can be applied to this substrate.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the reaction's success and can be tailored to the specific amine and aryl halide used. For electron-rich pyrimidine systems, careful optimization of reaction conditions is often necessary to achieve high yields and minimize side reactions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 |

This table represents general conditions and would require optimization for the specific substrate.

Other Functionalization Strategies

Beyond C-N bond formation, the bromine atom of this compound serves as a handle for a variety of other functionalization reactions.

The bromine/magnesium exchange reaction is a classic method for the formation of Grignard reagents, which are potent nucleophiles in their own right. Treating this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding pyrimidinylmagnesium bromide. This Grignard reagent can then be reacted with a wide array of electrophiles to introduce new carbon-based substituents at the C5 position.

The formation of the Grignard reagent is often initiated by the addition of a small amount of an activating agent like iodine or 1,2-dibromoethane. The resulting organomagnesium compound is a versatile intermediate for creating new C-C bonds.

Table 2: Potential Electrophiles for Reaction with 5-(bromomagnesio)-2,4-dimethoxypyrimidine

| Electrophile | Resulting Functional Group |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Esters | Tertiary Alcohols |

| Carbon Dioxide | Carboxylic Acid |

| Alkyl Halides (with catalyst) | Alkylated Pyrimidine |

This table illustrates potential applications of the Grignard reagent derived from this compound.

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds and a phosphonium (B103445) ylide. tcichemicals.com While a direct Wittig reaction on the pyrimidine ring itself is not applicable, this compound can be envisioned as a precursor to a pyrimidine-substituted phosphonium salt. This would first involve conversion of the bromine to a different functional group, such as a hydroxymethyl or halomethyl group, which could then be used to generate the necessary phosphonium ylide.

Alternatively, if the pyrimidine ring were to be functionalized with an aldehyde group (for instance, after a bromine-lithium exchange followed by quenching with DMF), it could then serve as the carbonyl component in a Wittig reaction, allowing for the introduction of a vinyl group at that position. A recent approach has demonstrated the use of dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence to construct 4-alkylpyridines, a strategy that could potentially be adapted for pyrimidine systems. nih.gov

Table 3: Hypothetical Wittig Reaction Components Involving a 2,4-Dimethoxypyrimidine (B108405) Moiety

| Pyrimidine Derivative | Wittig Reagent/Carbonyl | Resulting Structure |

| 2,4-Dimethoxy-5-formylpyrimidine | Methyltriphenylphosphonium bromide | 5-Vinyl-2,4-dimethoxypyrimidine |

| (2,4-Dimethoxy-pyrimidin-5-ylmethyl)triphenylphosphonium bromide | Cyclohexanone | 5-(Cyclohexylidenemethyl)-2,4-dimethoxypyrimidine |

This table presents hypothetical reaction schemes based on established Wittig reaction principles.

Radical-Nucleophilic Substitution (SRN1) Mechanisms

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism offers an alternative pathway for the substitution of the bromine atom on the pyrimidine ring, particularly with certain types of nucleophiles. This multi-step process involves the formation of a radical anion intermediate.

The reaction is typically initiated by an electron source, which can be photochemical or a solvated electron. The resulting radical anion of this compound would then fragment, losing a bromide ion to form a pyrimidinyl radical. This radical can then react with a nucleophile to form a new radical anion, which in turn propagates the chain by transferring its electron to a new molecule of the starting material.

While the pyrimidine ring is generally electron-deficient, which can facilitate nucleophilic aromatic substitution, the SRN1 pathway provides a means for reaction with nucleophiles that may not be effective under standard SNAr conditions. The feasibility and efficiency of an SRN1 reaction with this compound would depend on the specific nucleophile and reaction conditions employed.

Derivatives of 5 Bromo 2,4 Dimethoxypyrimidine: Synthesis and Structure Activity Relationships

Synthesis of Substituted 5-Bromo-2,4-dimethoxypyrimidine Derivatives

The chemical reactivity of the this compound core allows for targeted modifications at several positions on the pyrimidine (B1678525) ring. These modifications are achieved through various synthetic strategies, including cross-coupling reactions and the formation of fused ring systems.

Introduction of Aryl Rings at C-5

The introduction of aryl groups at the C-5 position of the pyrimidine ring is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly effective method for this transformation, utilizing the reactivity of the C-Br bond at the C-5 position. mdpi.com This reaction involves the coupling of the 5-bromopyrimidine (B23866) derivative with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the 5-bromopyrimidine to the Pd(0) catalyst, transmetalation with the arylboronic acid, and reductive elimination to yield the 5-aryl-2,4-dimethoxypyrimidine product and regenerate the Pd(0) catalyst. mdpi.com The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields. For instance, studies on similar systems have shown that catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄ in solvents like 1,4-dioxane (B91453) are effective. mdpi.com The electronic properties of the arylboronic acid can also influence the reaction, with electron-rich boronic acids often leading to good product yields. mdpi.com

Table 1: Conditions for Suzuki-Miyaura Arylation of Halogenated Pyrimidines This table is a representative example based on findings for related pyrimidine systems.

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to Good | mdpi.com |

| Pd(OAc)₂ / Ligand | K₂CO₃/Cs₂CO₃ | Toluene | 120 | Variable | nih.gov |

| (Ph₃P)₂PdCl₂ (1.24) | N-ethylpiperidine | DMF | 140-150 | 10-37% (Conventional) | nih.gov |

Introduction of Alkyl and Alkenyl Side Chains at C-6

The functionalization of the C-6 position of the pyrimidine ring to introduce alkyl and alkenyl side chains requires distinct synthetic strategies.

For alkylation, a key method involves the metalation of the C-6 position followed by reaction with an alkyl halide. Research on closely related 2,4-dichloro-5-alkoxypyrimidines has demonstrated that directed metalation at the C-6 position can be effectively achieved using a strong, non-nucleophilic base such as (TMP)₂Zn·2MgCl₂·2LiCl. arkat-usa.org This generates a zincated intermediate that can then react with various electrophiles, including alkyl halides, to introduce an alkyl chain at the C-6 position. This approach offers a modular route to C-6 substituted pyrimidines. arkat-usa.org While direct lithiation using reagents like LDA is common for activating C-H bonds in heterocycles, the choice of base is critical to avoid side reactions.

For the introduction of alkenyl side chains, palladium-catalyzed cross-coupling reactions such as the Heck reaction are suitable. nih.gov This reaction would typically involve coupling the this compound (if a second halogen or triflate is present at C-6) or a C-6 halogenated derivative with an alkene. Microwave-assisted Heck coupling has been shown to be superior to conventional heating, resulting in shorter reaction times, higher yields, and fewer side products for complex pyrimidine substrates. nih.gov

Incorporating Nitrogen-Containing Substituents

The synthesis of derivatives bearing nitrogen-containing groups often proceeds via an amino-pyrimidine intermediate. For the this compound scaffold, a key precursor is 6-amino-2,4-dimethoxypyrimidine. This compound can be synthesized and subsequently used as a building block for more complex structures. The amino group at the C-6 position can act as a nucleophile or be transformed into other nitrogen-based functionalities.

One of the primary uses of 6-amino-2,4-dimethoxypyrimidine is in multicomponent reactions to build fused heterocyclic systems. arkat-usa.org

Formation of Fused Ring Systems

The pyrimidine ring of this compound derivatives can serve as a foundation for constructing more complex, fused polycyclic structures. A notable example is the synthesis of pyrimido[4,5-b]quinolines. arkat-usa.org These fused systems are typically generated through a multicomponent reaction strategy.

In a common approach, 6-amino-2,4-dimethoxypyrimidine is reacted with an aromatic aldehyde and a 1,3-dicarbonyl compound, such as dimedone. arkat-usa.org This reaction, often mediated by an acid like glacial acetic acid under reflux conditions, proceeds through a cascade of condensation and cyclization steps to yield the tetrahydropyrimido[4,5-b]quinolin-6(7H)-one core. arkat-usa.org The process involves an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of the 6-aminopyrimidine, and subsequent intramolecular cyclization and dehydration to form the final fused ring system.

Table 2: Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

| Aromatic Aldehyde (R group) | Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde (4-Cl) | Dimedone, 6-amino-2,4-dimethoxypyrimidine | Acetic acid, Reflux, 90 min | 4a | 73 | arkat-usa.org |

| Benzaldehyde (H) | Dimedone, 6-amino-2,4-dimethoxypyrimidine | Acetic acid, Reflux, 90 min | 4b | 71 | arkat-usa.org |

| 3-Methoxybenzaldehyde (3-OMe) | Dimedone, 6-amino-2,4-dimethoxypyrimidine | Acetic acid, Reflux, 90 min | 4c | 72 | arkat-usa.org |

| 3-Chlorobenzaldehyde (3-Cl) | Dimedone, 6-amino-2,4-dimethoxypyrimidine | Acetic acid, Reflux, 90 min | 4d | 68 | arkat-usa.org |

Structural Characterization and Analysis of Derivatives

The precise three-dimensional structure of the synthesized derivatives is crucial for understanding their properties. X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of molecular structures. For the derivatives of this compound, particularly the fused pyrimido[4,5-b]quinoline systems, SCXRD analysis provides detailed structural insights. arkat-usa.org

For example, single crystals of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives have been grown by slow evaporation from a mixture of dichloromethane (B109758) and methanol (B129727). arkat-usa.org The resulting crystallographic data reveal the precise conformation of the fused ring system and the spatial orientation of the various substituents. arkat-usa.org The analysis of these crystal structures shows, for instance, that different substituents on the phenyl ring can lead to different crystal packing arrangements and intermolecular interactions, such as hydrogen bonds. arkat-usa.org

Table 3: Crystallographic Data for 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinoline Derivatives Data extracted from a study on related derivatives.

| Compound | Crystal System | Space Group | Key Unit Cell Parameters (Å) | Reference |

|---|---|---|---|---|

| 4a (R = 4-Cl) | Triclinic | P-1 | a = 6.1119, b = 12.856, c = 13.503 | arkat-usa.org |

| 4b (R = H) | Monoclinic | P2₁/n | a = 11.3367, b = 13.5799, c = 13.0546 | arkat-usa.org |

These structural studies are essential for establishing clear structure-activity relationships and for guiding the design of new molecules with specific three-dimensional geometries.

Spectroscopic Characterization (e.g., NMR, IR, MS)

The structural elucidation of this compound and its derivatives is heavily reliant on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide definitive evidence for the molecular framework and the presence of specific functional groups.

These spectroscopic techniques are indispensable for confirming the successful synthesis and purity of these compounds. futurity-proceedings.com The data obtained form a crucial part of the compound's analytical profile, underpinning further research into its chemical and biological activities.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Chemical Shift (ppm) / Observation |

| ¹³C-NMR | Methoxy (B1213986) Carbon (-OCH₃) | 54.98 |

| Methoxy Carbon (-OCH₃) | 54.84 | |

| ¹H-NMR | - | Data typically recorded in DMSO-d₆ |

| IR | - | Data typically recorded using KBr pellet method |

Data sourced from a study on pyrimidine derivatives. jocpr.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound derivatives are critical in determining their crystal packing and potential biological receptor interactions. These interactions include the orientation of substituent groups and the formation of halogen bonds, hydrogen bonds, and π-π stacking.

Halogen Bonding Interactions

The bromine atom at the C5 position of the pyrimidine ring is capable of forming halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species (a Lewis acid). beilstein-journals.org This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom from an adjacent molecule. beilstein-journals.org

Studies on other halogenated heterocyclic compounds have demonstrated the significance of halogen bonding in directing crystal architecture. mdpi.com For example, in derivatives of 3-(2-halophenyl)quinazoline-4-thione, intermolecular halogen bonds form between the bromine or chlorine atom and a sulfur atom, leading to distinct zig-zag arrangements in the crystal lattice. mdpi.com The geometry of these bonds, such as the C-Br⋯S angle, can vary, indicating flexibility in how these interactions are formed. mdpi.com Similarly, the bromine atom in this compound can be expected to participate in such interactions, influencing the supramolecular assembly of its derivatives. nih.gov

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonds and π-π stacking are crucial non-covalent forces that govern the self-assembly of pyrimidine derivatives. nih.govrsc.org The pyrimidine ring, being an aromatic system, can engage in π-π stacking, where the electron-rich π-orbitals of adjacent rings interact. The strength of this stacking is influenced by the ring's substituents. rsc.org

Furthermore, hydrogen bonding can work in concert with π-π stacking to stabilize the crystal structure. rsc.org Research has shown that the presence of hydrogen bonds can enhance the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org In the crystal structures of various heterocyclic compounds, molecules are often linked into chains or more complex networks through hydrogen bonds, such as N—H⋯O interactions. nih.gov These networks are frequently reinforced by π-π stacking between the aromatic cores, illustrating the cooperative nature of these intermolecular forces in building the solid-state architecture. nih.govrsc.org

Advanced Applications in Medicinal Chemistry and Pharmaceutical Development

Role as Pharmaceutical Intermediate

5-Bromo-2,4-dimethoxypyrimidine is a key intermediate in the synthesis of more complex molecules with therapeutic potential. custchemvip.comhuidacollection.com The bromine atom at the 5-position and the methoxy (B1213986) groups at the 2- and 4-positions of the pyrimidine (B1678525) ring provide reactive sites for various chemical transformations. This allows for the introduction of diverse functional groups, leading to the generation of a wide array of derivatives with distinct biological activities. mdpi.com

The synthesis of this compound itself typically starts from 5-bromo-2,4-dichloropyrimidine (B17362). jocpr.com A reaction with sodium methoxide (B1231860) in methanol (B129727) replaces the chlorine atoms with methoxy groups, yielding the desired product. jocpr.com This straightforward synthesis makes it a readily accessible starting material for further drug development.

One of the significant applications of this compound as an intermediate is in the creation of substituted pyrimidine derivatives. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups. mdpi.com This versatility is instrumental in building the core structures of many targeted therapeutic agents.

Development of Antiviral Agents

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design, and derivatives of this compound have shown promise in this area. researchgate.netnih.gov

Targeting HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) as it facilitates the integration of the viral genome into the host cell's DNA. nih.gov Small molecules that can inhibit this enzyme are effective antiretroviral agents. This compound has been utilized as a precursor in the synthesis of compounds that target HIV-1 integrase. For instance, it can be a starting material for creating complex quinoline-containing drugs that act as HIV-1 integrase inhibitors. nih.gov The development of such inhibitors is a key strategy in the ongoing effort to combat HIV/AIDS. nih.gov

Anti-HIV/HBV Drugs

There is a significant need for drugs that are effective against both HIV and the hepatitis B virus (HBV), as co-infection is common. nih.gov Derivatives of 5-bromo-pyrimidine have been investigated for their dual antiviral activity. For example, 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers, which can be synthesized from precursors related to 5-bromopyrimidines, have shown potent anti-HIV-1 activity. nih.gov Specifically, the (5R,6R)-5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivative was found to inhibit HBV replication, although at a higher concentration than the reference drug. nih.gov

Specific Antiviral Properties

Derivatives of 5-bromopyrimidine (B23866) have been explored for their broad-spectrum antiviral properties. researchgate.netnih.gov Research has shown that certain 5-vinylpyrimidine nucleoside analogs, which can be synthesized from organometallic intermediates derived from brominated pyrimidines, are potent and selective inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov Furthermore, (E)-5-(2-bromovinyl)-2'-deoxycytidine and its related compounds have demonstrated significant antiviral effects against HSV-1 and VZV. nih.gov

Development of Anticancer Agents

The pyrimidine ring is a core component of many anticancer drugs, and this compound serves as a valuable starting point for the synthesis of novel anticancer agents. researchgate.netijpcbs.com

Thymidylate Synthase Inhibitors for Colorectal Cancer

Thymidylate synthase (TS) is a critical enzyme for DNA synthesis and repair, making it a key target for cancer chemotherapy, particularly for colorectal cancer. nih.govmdpi.com Pyrimidine derivatives are known to be potent inhibitors of this enzyme. jocpr.com this compound can be synthesized from 5-bromo-2,4-dichloropyrimidine and subsequently used to create various pyridine (B92270) and pyrimidine derivatives designed to inhibit thymidylate synthase. jocpr.com The development of new and more potent TS inhibitors is an active area of research to improve treatment outcomes for colorectal cancer. nih.gov

| Drug/Compound Class | Target/Application | Key Findings |

| Substituted Pyrimidines | Pharmaceutical Intermediate | Versatile starting material for introducing diverse functional groups. mdpi.com |

| Quinoline Derivatives | HIV-1 Integrase Inhibitors | This compound is a precursor for synthesis. nih.gov |

| 5-Halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine | Anti-HIV/HBV | Shows potent anti-HIV-1 activity and inhibits HBV replication. nih.gov |

| 5-Vinylpyrimidine Nucleoside Analogs | Antiviral (HSV-1, VZV) | Potent and selective inhibitors of herpes viruses. nih.gov |

| Pyridine and Pyrimidine Derivatives | Thymidylate Synthase Inhibitors | Designed to target a key enzyme in colorectal cancer. jocpr.com |

Kinase Inhibitors (e.g., JAK/STAT Pathway, VEGF-RZ Kinase)

While direct studies on this compound as a kinase inhibitor are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been a fertile ground for the discovery of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cytokine signaling, and its aberrant activation is implicated in various autoimmune diseases and malignancies. Research into pyrimidine-based compounds has yielded potent JAK inhibitors, although specific data for this compound is not yet available.

Similarly, the vascular endothelial growth factor receptor (VEGFR) kinases are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Numerous pyrimidine derivatives have been investigated as VEGFR-2 inhibitors. For instance, a study on furopyrimidine and thienopyrimidine-based derivatives demonstrated potent in vitro inhibition of the VEGFR-2 kinase enzyme, with some compounds exhibiting IC50 values in the nanomolar range. nih.govsigmaaldrich.com While these are not direct analogues of this compound, they highlight the potential of the pyrimidine scaffold in targeting this critical pathway.

A 2016 study detailed the synthesis of a novel series of 5-bromo-pyrimidine derivatives, starting from 5-bromo-2,4-dichloro pyrimidine (a precursor to this compound), which were evaluated as Bcr/Abl tyrosine kinase inhibitors. nih.gov Several of these compounds demonstrated potent inhibitory activity, suggesting that the 5-bromopyrimidine core is a promising starting point for the development of kinase inhibitors. nih.gov

Development of Anti-inflammatory Agents

The anti-inflammatory potential of pyrimidine derivatives has been a subject of considerable research. Inflammation is a complex biological response implicated in a wide range of diseases, and the development of effective anti-inflammatory drugs remains a key focus in pharmaceutical research.

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism through which many anti-inflammatory drugs exert their effects is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms, COX-1 and COX-2. While specific studies detailing the COX inhibitory activity of this compound are limited, research on related pyrimidine derivatives has shown promising results.

A recent study investigated a series of pyrimidine derivatives for their ability to inhibit COX-1 and COX-2. nih.gov Two of the tested compounds, designated L1 and L2, demonstrated high selectivity towards COX-2, with inhibitory activity comparable to the established anti-inflammatory drug, meloxicam. nih.gov This highlights the potential of the pyrimidine scaffold to yield selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs.

The general anti-inflammatory properties of pyrimidine derivatives are well-recognized, with many compounds from this class showing potential in preclinical studies. researchgate.net

Development of Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have historically been a rich source of antimicrobial compounds.

Antibacterial Activity

Another study on dihydropyrimidines, which are structurally related to pyrimidines, showed that some compounds exhibited inhibitory effects against Acinetobacter baumannii and Staphylococcus aureus. nih.gov

Antifungal Activity

Similar to its antibacterial potential, the antifungal activity of this compound is inferred from studies on related compounds. The aforementioned study on 2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives also reported promising antifungal activity against Candida albicans when compared to the reference drug Fluconazole. researchgate.net The general class of pyrimidine derivatives has been noted for its antifungal properties in various research contexts. jocpr.com

Investigation as Receptor Ligands and Enzyme Inhibitors

The structural versatility of this compound makes it an attractive candidate for investigation as a ligand for various biological receptors and as an inhibitor of key enzymes involved in disease pathogenesis.

Research has been conducted on thieno[2,3-d]pyrimidine (B153573) derivatives as selective ligands for 5-HT3 serotonin (B10506) receptors, with some compounds showing good affinity. nih.gov While not directly involving this compound, this demonstrates the potential of the broader pyrimidine class to interact with important receptor systems. Furthermore, its precursor, 5-Bromo-2,4-dichloropyrimidine, has been used in the synthesis of positive allosteric modulators for GABAB receptors. chemicalbook.com

A significant finding in the context of enzyme inhibition comes from a 2010 study by Gopalakrishnan and colleagues. This research detailed the synthesis of this compound and its evaluation as a potential inhibitor of thymidylate synthase. jocpr.com Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of this enzyme is a well-established strategy in cancer chemotherapy, with drugs like 5-fluorouracil (B62378) targeting this pathway. nih.govmdpi.com The study concluded that this compound was found to be the most active against thymidylate synthase among the tested pyrimidine derivatives, suggesting its potential as a lead compound for the development of novel anti-colorectal cancer agents. jocpr.com

Prodrug and Drug Delivery System Design

The design of prodrugs and advanced drug delivery systems represents a sophisticated approach to overcoming the limitations of conventional drug formulations. These limitations can include poor solubility, rapid metabolism, and off-target toxicity. The chemical architecture of this compound offers a versatile platform for the development of prodrugs that can address these challenges.

The concept of a prodrug involves the chemical modification of a biologically active compound to form an inactive or less active precursor. This precursor is then converted into the active drug within the body through enzymatic or chemical processes. This strategy can significantly improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

While direct and extensive research on the application of this compound in prodrug and drug delivery systems is not widely published, the foundational principles of medicinal chemistry allow for the extrapolation of its potential roles. The bromo- and methoxy-substituents on the pyrimidine ring provide reactive sites for chemical conjugation with active drug molecules. These linkages can be designed to be stable in the gastrointestinal tract but cleavable at the target site of action, thereby ensuring a targeted release of the active compound.

For instance, the pyrimidine scaffold is a key component in a variety of kinase inhibitors, which are often targeted in cancer therapy. nih.gov The development of prodrugs for such inhibitors is an active area of research aimed at improving their therapeutic index. nih.gov Although not explicitly detailing the use of this compound, the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs highlights the utility of the broader pyrimidine class in this field. nih.gov These prodrugs were designed to enhance aqueous solubility and improve pharmacokinetic properties. nih.gov

The synthesis of various pyrimidine derivatives often starts from precursors like 5-bromo-2,4-dichloropyrimidine, which can be converted to this compound. jocpr.commdpi.com This highlights the accessibility of this compound for further chemical elaboration in a drug discovery program.

Table 1: Potential Prodrug Strategies Utilizing a Pyrimidine Core

| Prodrug Strategy | Rationale | Potential Advantage |

| Ester Linkage | Masking a carboxylic acid or hydroxyl group on the active drug with the pyrimidine moiety. | Improved lipophilicity for better membrane permeability. |

| Carbamate Linkage | Connecting an amine-containing drug to the pyrimidine scaffold. | Controlled release of the parent amine drug. |

| Phosphate (B84403) Prodrug | Attaching a phosphate group, which can be masked by the pyrimidine structure. | Enhanced aqueous solubility. |

It is important to note that the successful design of a prodrug requires a deep understanding of the physicochemical properties of both the parent drug and the promoiety, as well as the enzymatic environment of the target tissue. The development of drug delivery systems, such as nanoparticles or liposomes, could also incorporate ligands derived from this compound to achieve targeted delivery to specific cells or tissues.

Applications in Agrochemical and Materials Science Research

Formulation of Agrochemicals

In the agrochemical industry, pyrimidine (B1678525) derivatives are crucial for developing products that protect crops and enhance yields. marketresearchintellect.com Compounds like 5-Bromo-2,4-dimethoxypyrimidine serve as key starting materials or intermediates in the synthesis of active ingredients for both herbicides and fungicides.

Pyrimidine derivatives are integral to the structure of many potent herbicides, particularly those in the sulfonylurea class. researchgate.netnih.gov Sulfonylurea herbicides are known for their high efficiency and selectivity, acting by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. nih.gov

The synthesis of novel sulfonylurea herbicides often involves the use of substituted pyrimidinamines. This compound can be converted into a corresponding aminopyrimidine, which is then reacted with a sulfonyl isocyanate to form the final sulfonylurea bridge structure. The substituents on the pyrimidine ring are critical for determining the herbicide's activity spectrum, crop safety, and environmental persistence. nih.govjlu.edu.cn Research has shown that modifications to the pyrimidine moiety can lead to derivatives with improved degradation profiles in soil and enhanced safety for rotational crops like wheat and corn. nih.gov

Table 1: Examples of Pyrimidine-Based Herbicidal Compounds and Their Activity This table illustrates the type of data generated in studies on novel herbicides derived from pyrimidine precursors. The compounds listed are examples of how structural modifications on the pyrimidine ring influence herbicidal efficacy against different weed species.

| Compound ID | Target Weed Species | Inhibition Effect | Reference |

| 7b | Brassica napus (Rapeseed) | Significant Inhibition | jlu.edu.cn |

| 7d | Amaranthus retroflexus (Redroot pigweed) | Significant Inhibition | jlu.edu.cn |

| W102-W111 | Various Weeds | High Herbicidal Activity | nih.gov |

Note: The specific compounds in this table are from studies on novel sulfonylureas and serve as examples of the research in this area.

The pyrimidine scaffold is also a key feature in many fungicidal compounds. nih.gov The biological activity of these derivatives is attributed to their ability to interfere with essential life processes in fungi. The development of new fungicides often involves synthesizing libraries of pyrimidine derivatives and screening them for activity against various fungal pathogens. nih.gov While direct synthesis from this compound is a specific pathway, the broader class of halogenated pyrimidines is recognized for its utility in creating these agrochemicals. marketresearchintellect.com The presence of the bromine atom in this compound offers a reactive site for further chemical modification to develop novel fungicidal structures.

Development of Targeted Crop Protection Agents

The development of targeted crop protection agents aims to create molecules that affect specific biochemical pathways in pests or weeds while being safe for the crop and non-target organisms. marketresearchintellect.com this compound is instrumental in this area, particularly in the synthesis of sulfonylurea herbicides. These herbicides are prime examples of targeted agents because their mode of action is the specific inhibition of the acetolactate synthase (ALS) enzyme. researchgate.netnih.gov This enzyme is found in plants but not in mammals, providing a high degree of selectivity and safety. nih.gov

By using precursors like this compound, researchers can systematically modify the resulting herbicide's structure to fine-tune its properties. This includes enhancing its efficacy against resistant weed biotypes and improving its crop safety profile, ensuring that it acts precisely on the intended target. nih.gov

Advanced Materials Synthesis

The unique electronic and structural properties of the pyrimidine ring make it an attractive component for advanced materials. fishersci.ca The reactivity of this compound allows for its incorporation into larger molecular systems, including polymers and materials designed for electronic and optical applications.

The synthesis of functional polymers and nanomaterials can utilize heterocyclic building blocks to impart specific properties. The this compound molecule possesses reactive sites—primarily the bromine atom—that can be used for polymerization or grafting onto nanomaterial surfaces through cross-coupling reactions. rsc.org Incorporating pyrimidine units into a polymer backbone can influence the material's thermal stability, conductivity, and optical properties. While specific examples detailing the use of this compound in polymers are part of ongoing research, the established reactivity of bromo-substituted heterocycles in polymer chemistry suggests its potential in creating novel functional materials. fishersci.ca

Organic molecules with extended π-conjugated systems are at the forefront of research for new electronic and optical materials. researchgate.netnih.gov These materials have potential applications in devices like organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) systems. nih.gov Pyrimidine derivatives are explored for these applications due to their electron-deficient nature, which can be useful for creating materials with specific charge-transport properties.

The bromine atom on this compound is a key functional group for building larger conjugated systems via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). rsc.org This allows for the synthesis of complex molecules where the pyrimidine core is linked to other aromatic or unsaturated groups, extending the π-system and tuning the material's optical and electronic properties. Research into related bromo-substituted aromatic and heterocyclic compounds has demonstrated their utility in creating materials for optoelectronic applications. researchgate.net

Non-Linear Optical (NLO) Properties

Currently, there is a lack of specific research findings on the non-linear optical (NLO) properties of the chemical compound this compound in the public domain. Extensive searches of scientific literature and databases did not yield any experimental or computational studies focused on the NLO characteristics, such as second or third-order hyperpolarizability, of this particular molecule.

While the broader class of pyrimidine derivatives has been a subject of interest in the field of non-linear optics, with some compounds exhibiting significant NLO responses, this research does not extend to this compound itself. Studies on other pyrimidine-based molecules have investigated their potential for applications in optical and photonic devices, often through computational methods like Density Functional Theory (DFT) to predict properties such as polarizability and hyperpolarizability. However, without specific data for this compound, any discussion of its potential NLO properties would be purely speculative and fall outside the scope of this fact-based article.

Therefore, no data tables or detailed research findings on the NLO properties of this compound can be provided at this time. Further experimental and theoretical investigations are required to determine if this compound possesses any significant non-linear optical characteristics.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For 5-Bromo-2,4-dimethoxypyrimidine, docking studies have been performed to evaluate its potential as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and a target in anti-cancer therapies. jocpr.com

In a study by S. Gopalakrishnan et al., this compound was docked into the active site of thymidylate synthase. The results indicated favorable binding, characterized by a significant docking score and specific molecular interactions. The compound was found to form key hydrogen bonds and hydrophobic interactions with the amino acid residues in the enzyme's active site, suggesting a strong inhibitory potential. jocpr.com The binding energy and interaction details from this study are summarized below.

Table 1: Molecular Docking Interaction Data for this compound with Thymidylate Synthase

| Interaction Type | Interacting Atom(s) on Ligand | Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bonding | N1 of Pyrimidine (B1678525) Ring | TYR 258 |

| Hydrophobic Interaction | Bromine at C5 | ILE 108, LEU 221 |

| Hydrophobic Interaction | Methoxy (B1213986) groups | TRP 109, PHE 225 |

Data sourced from S. Gopalakrishnan et al., 2010. jocpr.com

The analysis concluded that this compound is a potent inhibitor of thymidylate synthase, with its binding affinity being a key indicator of its potential as an anti-colorectal cancer agent. jocpr.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in drug discovery, used to forecast the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities before advancing to more resource-intensive stages of development. The ADME properties for this compound were calculated using computational tools like Qikprop. jocpr.com

The predictions suggest that the compound has drug-like characteristics, adhering to Lipinski's rule of five, which is a guideline to evaluate the potential for oral bioavailability. Key predicted properties include its octanol/water partition coefficient (QPlogPo/w), aqueous solubility (QPlogS), and predicted human oral absorption. jocpr.com

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight (MW) | 219.04 | < 500 |

| Octanol/Water Partition Coeff. (QPlogPo/w) | 1.15 | -2.0 to 6.5 |

| Aqueous Solubility (QPlogS) | -2.85 | -6.5 to 0.5 |

| Predicted Human Oral Absorption (%) | 85.4% | > 80% is high |

| Rule of Five Violations | 0 | 0 to 1 |

Data sourced from S. Gopalakrishnan et al., 2010. jocpr.com

These results indicate that this compound is likely to have good absorption and distribution properties, making it a viable candidate for further investigation. jocpr.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the solid state. acs.orgtandfonline.comsciensage.info It is a fundamental tool for understanding the relationship between a molecule's structure and its reactivity. While specific DFT studies exclusively focused on this compound are not widely published, the methodology has been extensively applied to substituted pyrimidines, providing a framework for understanding its properties. tandfonline.com DFT calculations allow for the determination of optimized molecular geometry and various electronic descriptors. acs.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. youtube.com

For brominated pyrimidines, the presence of the halogen atom and other substituents significantly influences the electronic structure. nih.gov In this compound, the electron-donating methoxy groups would be expected to raise the energy of the HOMO, while the electronegative bromine atom and pyrimidine ring nitrogens would lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. uni-muenchen.dereadthedocs.io They are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. mdpi.com Color-coding is used to represent different potential values: red indicates electron-rich regions (negative potential), which are favorable for electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show regions of high negative potential (red) around the two nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups, due to their lone pairs of electrons. researchgate.net These sites represent the most likely points for protonation and hydrogen bond acceptance. Conversely, the hydrogen atoms of the methyl groups would exhibit positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized, Lewis-like structures (bonds and lone pairs). uni-muenchen.dewikipedia.org It examines delocalization effects by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions can be quantified using second-order perturbation theory, providing insight into the stability conferred by hyperconjugation and charge delocalization. wisc.eduresearchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The initial step in most theoretical studies is to find the molecule's most stable conformation, or its global energy minimum. tandfonline.com This is achieved through geometry optimization, a computational process that alters the molecule's geometry to find the arrangement with the lowest possible energy.

For this compound, the geometry would be optimized, typically using DFT methods, to establish the most stable three-dimensional structure. tandfonline.com This optimized structure serves as the foundational input for all subsequent computational analyses, including the molecular docking and ADME predictions detailed in the preceding sections. jocpr.com The precise bond lengths, bond angles, and dihedral angles of this lowest-energy conformer are essential for ensuring the accuracy of the theoretical predictions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been the subject of numerous QSAR analyses. These studies provide a framework for understanding how the structural features of this compound might correlate with its biological efficacy.

QSAR models for pyrimidine derivatives have been successfully developed for various therapeutic targets, including but not limited to, anticancer and antimicrobial activities. jocpr.comnih.govresearchgate.net These models typically use a range of descriptors to quantify the chemical structure, such as steric, electronic, and hydrophobic properties. For instance, in the context of anticancer activity, QSAR studies on pyrimidine derivatives have identified key molecular features that are essential for their inhibitory action against specific enzymes or receptors. researchgate.netnih.gov

A common approach involves 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These methods build a statistical model correlating the biological activity of a set of compounds with their 3D molecular fields.

Table 1: Common Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives

| Descriptor Type | Examples | Potential Relevance to this compound |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | The electronegativity of the bromine atom and the oxygen atoms in the methoxy groups significantly influences the electronic distribution in the pyrimidine ring, which can be crucial for receptor binding. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule, influenced by the bromo and dimethoxy substituents, determine its fit into a biological target's active site. |

| Hydrophobic | LogP, Hydrophobic fields | The overall hydrophobicity affects the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in a receptor. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall topology of the molecule. |

The development of a robust QSAR model involves several statistical validation steps to ensure its predictive power.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value |

| r² (Coefficient of determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² or r²cv (Cross-validated r²) | A measure of the predictive ability of the model, typically obtained by leave-one-out cross-validation. | > 0.5 |

| r²pred (Predictive r² for external test set) | Measures the predictive power of the model on an external set of compounds not used in model generation. | > 0.5 |

Although a dedicated QSAR model for this compound is not available, the existing body of research on related pyrimidines strongly suggests that its biological activities could be rationally explored and predicted using these established computational techniques. The presence of the bromine atom at the 5-position and the two methoxy groups at the 2- and 4-positions provides a unique combination of electronic and steric features that would be significant variables in any QSAR model.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. The synthesis of this compound typically proceeds via the nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine (B17362) with sodium methoxide (B1231860). jocpr.com Computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate the intricate details of this reaction mechanism.

A computational study of this synthesis would likely involve the following steps:

Reactant and Product Optimization: The 3D structures of the reactants (5-bromo-2,4-dichloropyrimidine and methoxide ion) and the product (this compound) would be geometrically optimized to find their lowest energy conformations.

Transition State Searching: The transition state for each substitution step (replacement of the first and second chlorine atoms) would be located. This involves finding the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state connects the reactants and products of that step.

Energy Profile: By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy for each step, which is crucial for understanding the reaction kinetics.

Table 3: Hypothetical Computational Data for the Synthesis of this compound

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (Ea) (kcal/mol) |

| Step 1 | 5-bromo-2,4-dichloropyrimidine + CH₃O⁻ | [TS₁]⁻ | 5-bromo-2-chloro-4-methoxypyrimidine + Cl⁻ | Calculated Value |

| Step 2 | 5-bromo-2-chloro-4-methoxypyrimidine + CH₃O⁻ | [TS₂]⁻ | This compound + Cl⁻ | Calculated Value |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Computational studies on related pyrimidine systems have demonstrated the utility of DFT in understanding their reactivity. nih.gov For instance, such studies can reveal the preferred sites of nucleophilic attack and the influence of substituents on the reaction rate. In the case of 5-bromo-2,4-dichloropyrimidine, computational analysis could predict whether the chlorine at the 2- or 4-position is more readily substituted and how the bromine at the 5-position influences the reactivity of the leaving groups.

Experimental Techniques and Analytical Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By interacting with electromagnetic radiation, molecules like 5-Bromo-2,4-dimethoxypyrimidine provide unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.

In ¹H-NMR studies, the chemical shifts are recorded in parts per million (ppm) relative to a standard, typically Tetramethylsilane (TMS). A study recorded the ¹H-NMR spectrum of this compound using a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). jocpr.com The resulting spectrum displays characteristic signals corresponding to the protons in the molecule. The methoxy (B1213986) groups (-OCH₃) typically show signals around 3.9-4.0 ppm, and the lone proton on the pyrimidine (B1678525) ring exhibits a distinct chemical shift.

¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. In the case of this compound, distinct peaks are observed for the different carbon atoms. The carbons of the two methoxy groups appear at approximately 54.84 ppm and 54.98 ppm. jocpr.com The carbon atoms within the pyrimidine ring also have characteristic chemical shifts, which are influenced by the electronegative bromine and methoxy substituents.

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| -OCH₃ | 54.84 |

| -OCH₃ | 54.98 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a KBr pellet method, reveals characteristic absorption bands. jocpr.com These bands correspond to the vibrational frequencies of specific bonds within the molecule, such as C-H, C=N, C-O, and C-Br stretches. The presence of the pyrimidine ring and the methoxy groups can be confirmed by their unique vibrational modes in the fingerprint region of the spectrum. jocpr.commewaruniversity.org

Mass Spectrometry (MS, LC-MS, UPLC-MS)